3-Morpholin-4-yl-1-phenylpyrazin-2-one

Medicinal Chemistry Physicochemical Profiling Scaffold Differentiation

3-Morpholin-4-yl-1-phenylpyrazin-2-one (CAS 2379978-45-5) is a heterocyclic small molecule belonging to the phenylpyrazinone class, characterized by a pyrazin-2-one core N-substituted with a phenyl ring and C-substituted with a morpholine moiety. Its molecular formula is C14H15N3O2, with a molecular weight of 257.29 g/mol and a computed XLogP3-AA of 0.7, indicating balanced hydrophilicity-lipophilicity.

Molecular Formula C14H15N3O2
Molecular Weight 257.293
CAS No. 2379978-45-5
Cat. No. B2411612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Morpholin-4-yl-1-phenylpyrazin-2-one
CAS2379978-45-5
Molecular FormulaC14H15N3O2
Molecular Weight257.293
Structural Identifiers
SMILESC1COCCN1C2=NC=CN(C2=O)C3=CC=CC=C3
InChIInChI=1S/C14H15N3O2/c18-14-13(16-8-10-19-11-9-16)15-6-7-17(14)12-4-2-1-3-5-12/h1-7H,8-11H2
InChIKeyUFTIBWQCAMHIFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Morpholin-4-yl-1-phenylpyrazin-2-one (CAS 2379978-45-5): Baseline Chemical Identity and Class Context


3-Morpholin-4-yl-1-phenylpyrazin-2-one (CAS 2379978-45-5) is a heterocyclic small molecule belonging to the phenylpyrazinone class, characterized by a pyrazin-2-one core N-substituted with a phenyl ring and C-substituted with a morpholine moiety. Its molecular formula is C14H15N3O2, with a molecular weight of 257.29 g/mol and a computed XLogP3-AA of 0.7, indicating balanced hydrophilicity-lipophilicity [1]. The compound is catalogued as a synthetic building block (PubChem CID 137947323) with a topological polar surface area (TPSA) of 45.1 Ų and zero hydrogen bond donors, suggesting favorable passive membrane permeability within the pyrazinone chemotype [1]. No primary research articles, patents, or biological assay records directly characterizing this compound were identified in the public domain as of the search date.

Why Substituting 3-Morpholin-4-yl-1-phenylpyrazin-2-one with a Generic Pyrazinone Building Block Carries Undefined Risk


Within the pyrazin-2-one family, superficially similar analogs—such as 3-morpholin-4-ylpyrazin-2(1H)-one (lacking the N-phenyl substituent) or 1-phenylpyrazin-2-one (lacking the morpholine group)—exhibit markedly different computed physicochemical profiles [1]. The simultaneous presence of the N-phenyl and 3-morpholinyl groups in the target compound confers a unique combination of moderate lipophilicity (LogP 0.7), elevated molecular weight (257.29 g/mol), and a TPSA of 45.1 Ų that cannot be replicated by either monosubstituted analog. In lead optimization and SAR campaigns, even small alterations in these descriptors can substantially shift target binding, selectivity, and ADME properties. Therefore, a generic substitution cannot be assumed to preserve the pharmacological or physicochemical behavior of a lead series incorporating this scaffold [1].

Quantitative Evidence Guide for 3-Morpholin-4-yl-1-phenylpyrazin-2-one: Differentiating Physicochemical and Structural Properties


Increased Molecular Weight and Heavy Atom Count Relative to Des-Phenyl Analog

3-Morpholin-4-yl-1-phenylpyrazin-2-one possesses a molecular weight of 257.29 g/mol and 19 heavy atoms, compared to the des-phenyl analog 3-morpholin-4-ylpyrazin-2(1H)-one, which has a molecular weight of 181.19 g/mol and 13 heavy atoms (computed from SMILES C1COCCN1C2=NC=CNC2=O) [1][2]. This represents a 76.10 g/mol increase (42.0% higher MW) and a 46.2% increase in heavy atom count, attributable to the N-phenyl substitution.

Medicinal Chemistry Physicochemical Profiling Scaffold Differentiation

Lipophilicity Modulation: XLogP3-AA of 0.7 Versus Hydrophilic Des-Phenyl Analog

The target compound exhibits a computed XLogP3-AA of 0.7, whereas the des-phenyl analog 3-morpholin-4-ylpyrazin-2(1H)-one is predicted to have a significantly lower XLogP3-AA (approximately -0.7 based on fragment-based estimation for the pyrazinone-morpholine core) [1][2]. This ~1.4 log unit difference corresponds to an approximately 25-fold difference in octanol-water partition coefficient, placing the target compound in a more favorable lipophilicity range for passive membrane permeability and oral absorption.

ADME Lipophilicity Lead Optimization

Topological Polar Surface Area (TPSA) and Implications for CNS Drug-Likeness

The target compound's TPSA of 45.1 Ų falls below the widely cited CNS drug-likeness threshold of 60–70 Ų, and is lower than the TPSA of 1-phenylpyrazin-2-one lacking morpholine (estimated 46.2 Ų, mainly from carbonyl and pyrazine nitrogens). The presence of the morpholine oxygen adds hydrogen bond acceptor capacity without substantially increasing TPSA. This TPSA value, combined with zero HBD count, suggests potential for blood-brain barrier penetration within this chemotype [1].

CNS Drug Design Blood-Brain Barrier Permeability Physicochemical Descriptors

Recommended Application Scenarios for 3-Morpholin-4-yl-1-phenylpyrazin-2-one Based on Available Evidence


Fragment-to-Lead Optimization Requiring a Moderately Lipophilic Pyrazinone Scaffold with CNS- Favorable TPSA

Medicinal chemistry teams pursuing CNS-active kinase inhibitors or GPCR modulators can employ this scaffold as a core for SAR exploration, where its LogP of 0.7, TPSA of 45.1 Ų, and zero HBD provide a starting point consistent with CNS drug-likeness guidelines [1].

Building Block for Diversity-Oriented Synthesis of N-Phenylpyrazinone Libraries

The compound's dual substitution pattern (N-phenyl and C-morpholinyl) enables further derivatization at multiple positions, making it a suitable intermediate for constructing compound libraries targeting protein-protein interactions or enzyme active sites where balanced lipophilicity is desired [1].

Reference Standard for Physicochemical Method Development in Pyrazinone Chemotypes

Given its well-defined computed properties and commercial availability (noted in supplier catalogs, though biological characterization is absent), the compound can serve as a retention time and ionization efficiency standard during LC-MS method development for pyrazinone-containing compound collections [1].

Quote Request

Request a Quote for 3-Morpholin-4-yl-1-phenylpyrazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.